2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, also known as CPI-1189, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. CPI-1189 belongs to the class of isonicotinamide derivatives and has been shown to possess a range of pharmacological properties that make it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and PET Imaging in Alzheimer's Disease
The synthesis of carbon-11-labeled isonicotinamides, including compounds similar to 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, has been explored for potential PET imaging applications targeting the GSK-3 enzyme in Alzheimer's disease. These compounds were synthesized with high radiochemical yield and purity, indicating their potential as PET imaging agents for studying enzyme activity related to Alzheimer's disease (Gao, Wang, & Zheng, 2017).
Green Synthesis of Pyranopyrazoles
A green and efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst has been reported. This method involves a one-pot four-component condensation reaction, emphasizing the versatility of isonicotinic acid derivatives in facilitating environmentally friendly chemical syntheses (Zolfigol et al., 2013).
Antimicrobial and Anti-inflammatory Agents
Novel derivatives of isonicotinic acid, including structures related to 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies underscore the potential of isonicotinic acid derivatives in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Carrier-Mediated Uptake in Cancer Therapy
The carrier-mediated uptake of YM155 monobromide, a novel small-molecule survivin suppressant, into human solid tumor and lymphoma cells, highlights the importance of understanding the cellular transport mechanisms of isonicotinic acid derivatives. This research provides insight into how modifications to the isonicotinamide scaffold can influence drug distribution and efficacy in cancer treatment (Minematsu et al., 2009).
Novel Pyrazole, Isoxazole, and Benzodiazepine Derivatives
The synthesis and biological evaluation of new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety for antimicrobial and anti-inflammatory applications demonstrate the broad applicability of isonicotinic acid derivatives in medicinal chemistry. These compounds, developed using multi-component cyclo-condensation reactions, show promise in the treatment of various conditions (Kendre, Landge, & Bhusare, 2015).
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18-8-12(7-16-18)17-14(19)11-4-5-15-13(6-11)20-9-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKZUMVXLDPDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.